(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
Description
The compound “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of sulfonyl, thienyl, and indolyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c21-15-5-7-16(8-6-15)29(26,27)20-13-28(24,25)12-19(20)22-10-9-14-11-23-18-4-2-1-3-17(14)18/h1-8,11,19-20,22-23H,9-10,12-13H2/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCXZOBMCHHCII-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thienyl ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the indolyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate indole derivatives.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, often under controlled conditions like temperature and pH.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:
Oxidation: The thienyl and indolyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE: Unique due to its specific combination of functional groups.
{(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(1H-indol-3-yl)ethyl]amine: Similar but with a bromine atom instead of chlorine.
{(3S,4R)-4-[(4-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(1H-indol-3-yl)ethyl]amine: Similar but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
